Cas no 129170-22-5 ((-)-epsilon-Viniferin)
(-)-epsilon-Viniferin Chemical and Physical Properties
Names and Identifiers
-
- (-)-epsilon-Viniferin
- (-)-trans-epsilon-viniferin
- (+)-E-epsilon-viniferin
- (+)-epsilon-viniferin
- (7E,7'R,8'R)-trans-epsilon-viniferin
- (E)-(-)-epsilon-viniferin
- epsilon-eviniferine
- epsilon-viniferin
- epsilon-viniferine
- trans-epsilon-viniferin
- xi-viniferin
- CHEBI:76137
- TRANS-.EPSILON.-VINIFERIN
- 5-{(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl}benzene-1,3-diol
- Q27145775
- 1,3-Benzenediol, 5-((2S,3S)-2,3-dihydro-6-hydroxy-2-(4-hydroxyphenyl)-4-((1E)-2-(4-hydroxyphenyl)ethenyl)-3-benzofuranyl)-
- Trans-E-Viniferin
- 5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
- CHEMBL498439
- SCHEMBL13004136
- UNII-0AF07924BM
- .EPSILON.-VINIFERIN, (E)-
- 129170-22-5
- 0AF07924BM
- .EPSILON.-VINIFERIN, (+)-
- (+)-.EPSILON.-VINIFERIN
- (+)-trans-epsilon-viniferin
- A-Viniferin
- HY-N10755A
- CS-0635673
- ( inverted exclamation markA)-
- CS-0998056
- HY-N10755
- (+)-
- EPSILON-VINIFERIN, (E)-
- 5-((2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-((E)-2-(4-hydroxyphenyl)ethenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol
- Epsilon-viniferin, (+)-
-
- Inchi: 1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m0/s1
- InChI Key: FQWLMRXWKZGLFI-BQYFGGCBSA-N
- SMILES: O1C2C=C(C=C(/C=C/C3C=CC(=CC=3)O)C=2[C@H](C2C=C(C=C(C=2)O)O)[C@H]1C1C=CC(=CC=1)O)O
Computed Properties
- Exact Mass: 454.14163842g/mol
- Monoisotopic Mass: 454.14163842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 4
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 110Ų
(-)-epsilon-Viniferin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00074-1MG |
Viniferin |
129170-22-5 | 1mg |
¥3183.81 | 2023-09-14 |
(-)-epsilon-Viniferin Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (-)-epsilon-Viniferin
Introduction to Compound CAS No. 129170-22-5 and Product Name: (-)-epsilon-Viniferin
Compound CAS No. 129170-22-5, identified by its unique chemical identifier, is a naturally occurring stilbenoid derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, scientifically known as (-)-epsilon-Viniferin, is a member of the viniferin family, which is primarily found in certain species of the Vitis genus, particularly in grapes and related plants. The structural complexity and biological activity of this molecule have made it a subject of extensive study in various scientific disciplines.
The chemical structure of (-)-epsilon-Viniferin features a biphenolic framework with multiple hydroxyl and methoxy substituents, which contribute to its unique physicochemical properties. These structural features are crucial for its interaction with biological targets, making it a promising candidate for drug development. The compound’s stereochemistry, specifically the (-) configuration, plays a pivotal role in determining its biological efficacy and mechanism of action.
In recent years, (-)-epsilon-Viniferin has been the focus of numerous research studies due to its potential therapeutic applications. One of the most compelling areas of research involves its anti-cancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating multiple signaling pathways involved in cell survival and death. The ability of (-)-epsilon-Viniferin to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for developing novel anti-cancer therapies.
Furthermore, (-)-epsilon-Viniferin has shown significant promise in the field of neuroprotection. Research indicates that this compound can protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting the aggregation of amyloid-beta plaques and alpha-synuclein proteins. These findings are particularly intriguing given the growing burden of neurodegenerative disorders worldwide. The ability of (-)-epsilon-Viniferin to cross the blood-brain barrier further enhances its potential as a therapeutic agent for these conditions.
The anti-inflammatory properties of (-)-epsilon-Viniferin have also been extensively studied. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By inhibiting key inflammatory cytokines and enzymes, such as COX-2 and NF-κB, (-)-epsilon-Viniferin has demonstrated the ability to reduce inflammation and mitigate associated pathological processes. This has opened up new avenues for treating inflammatory diseases without the side effects commonly associated with traditional anti-inflammatory drugs.
In addition to its therapeutic potential, (-)-epsilon-Viniferin has been explored for its role in cardiovascular health. Studies suggest that this compound can improve endothelial function by enhancing nitric oxide production and reducing oxidative stress. These effects contribute to the prevention of atherosclerosis and other cardiovascular diseases, highlighting the multifaceted benefits of this natural product.
The biosynthesis and extraction of (-)-epsilon-Viniferin are also areas of active research. Understanding the metabolic pathways responsible for its production in plants can lead to improved cultivation techniques and extraction methods, ensuring a sustainable supply for pharmaceutical applications. Advances in biotechnology have enabled researchers to optimize plant growth conditions and enhance the yield of this valuable compound.
The pharmacokinetic profile of (-)-epsilon-Viniferin is another critical aspect that has been thoroughly investigated. Studies have shown that this compound exhibits good oral bioavailability and can be effectively delivered to target tissues. Additionally, its long half-life suggests that it can provide sustained therapeutic effects with fewer dosing requirements compared to other drugs.
The safety profile of (-)-epsilon-Viniferin has also been evaluated through preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to confirm these findings in human populations and establish optimal dosing regimens.
The future directions for research on (-)-epsilon-Viniferin are vast and exciting. One promising area involves exploring its potential as a lead compound for drug discovery programs targeting various diseases. By leveraging computational chemistry techniques such as virtual screening and structure-based drug design, researchers can identify analogs or derivatives of this compound with enhanced biological activity.
In conclusion, CAS No. 129170-22-5 represents a fascinating natural product with significant therapeutic potential across multiple disease areas. The unique chemical structure and biological activities of (-)-epsilon-Viniferinin make it an invaluable asset in pharmaceutical research and development efforts aimed at addressing unmet medical needs worldwide.
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